molecular formula C8H18ClN B1584402 2-Cyclohexylethylamine hydrochloride CAS No. 5471-55-6

2-Cyclohexylethylamine hydrochloride

Cat. No. B1584402
CAS RN: 5471-55-6
M. Wt: 163.69 g/mol
InChI Key: UZNMRHPOSFFDLD-UHFFFAOYSA-N
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Description

2-Cyclohexylethylamine hydrochloride is an organic compound with the molecular formula C8H18ClN . It is a solid substance and is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 2-Cyclohexylethylamine can be achieved by the reduction reaction of cyclohexanone . The specific steps are as follows:

  • Then, under acidic conditions, cyclohexanone imide is reacted with excess hydrogen to obtain 2-cyclohexylelethylamine .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylethylamine hydrochloride is represented by the InChI code: 1S/C8H17N.ClH/c9-7-6-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H . The molecular weight of this compound is 163.69 .


Chemical Reactions Analysis

2-Cyclohexylethylamine is an aliphatic amine with weak alkalinity . It can react with acid to generate the corresponding salt .


Physical And Chemical Properties Analysis

2-Cyclohexylethylamine hydrochloride has a molecular weight of 163.69 . It is a solid substance . It should be stored at room temperature .

Scientific Research Applications

1. Application in Chemical Resolution and Enantiomer Separation

2-Cyclohexylethylamine hydrochloride plays a role in the resolution of chemical compounds. For instance, it has been used in the resolution of 1-cyclohexylethylamine through diastereomeric salt formation with enantiopure 2-phenylacetic acids, achieving efficient separation of single enantiomers (Sakai et al., 2006). Similarly, it has been employed as a resolving agent in the optical resolution of 2- and 4-chloromandelic acids, contributing to the understanding of crystal structures of diastereomers and double salts (Bereczki et al., 2019).

2. Role in Synthesis of Pharmaceutical Compounds

2-Cyclohexylethylamine hydrochloride is instrumental in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of 2-(dimethylamino) methyl cyclohexanone, an important intermediate in tramadol hydrochloride production, demonstrating its significance in pharmaceutical manufacturing (Wang Xiu-lan, 2007). Additionally, it played a part in the synthesis and cytotoxic evaluation of certain cyclohexanone oximes, indicating its utility in the development of potential cancer treatments (Dimmock et al., 1992).

3. Use in Investigating Metabolic and Hemodynamic Effects

In the realm of pharmacology, 2-Cyclohexylethylamine hydrochloride has been utilized to study the metabolic and hemodynamic effects of certain compounds. For example, its role in the evaluation of MG 8926, a potential antianginal and antidysrhythmic agent, highlights its importance in pharmacological research (Marshall & Parratt, 1977).

4. Contributions to Antidepressant Research

The compound has also been significant in researching antidepressants. It is a component in the biochemical profiling of novel antidepressant compounds, such as Wy-45,030, which exhibits a neurochemical profile predictive of antidepressant activity (Muth et al., 1986).

Safety And Hazards

2-Cyclohexylethylamine is a corrosive compound and should not be in contact with skin and eyes . During use, protective gloves, goggles, and protective clothing should be worn . In the storage and handling, attention should be paid to stay away from the fire and high-temperature environment .

properties

IUPAC Name

2-cyclohexylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c9-7-6-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNMRHPOSFFDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203178
Record name Cyclohexaneethylamine, hydrochloride
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Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylethylamine hydrochloride

CAS RN

5471-55-6
Record name Cyclohexaneethanamine, hydrochloride (1:1)
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Record name Cyclohexaneethylamine, hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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